![molecular formula C7H16ClNO B8025379 5-Methylazepan-4-ol hydrochloride](/img/structure/B8025379.png)
5-Methylazepan-4-ol hydrochloride
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Overview
Description
5-Methylazepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylazepan-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylhexan-1-amine with an appropriate oxidizing agent to form the azepane ring, followed by the introduction of a hydroxyl group at the 4-position. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methylazepan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 5-methylazepane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: 5-Methylazepan-4-one.
Reduction: 5-Methylazepane.
Substitution: 5-Methyl-4-chloroazepane or 5-Methyl-4-bromoazepane.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-Methylazepan-4-ol hydrochloride typically involves the cyclization of 5-methylhexan-1-amine under controlled conditions. The process includes oxidation to form the azepane ring and subsequent conversion to its hydrochloride salt. The compound exhibits various chemical reactivity patterns including oxidation, reduction, and substitution reactions.
Key Reactions:
- Oxidation: Converts the hydroxyl group to a ketone or aldehyde.
- Reduction: Removes the hydroxyl group to yield 5-methylazepane.
- Substitution: The hydroxyl group can be replaced with halogens or alkyl groups.
Scientific Research Applications
This compound is utilized in several domains:
Chemistry
- Building Block for Synthesis: It serves as a precursor in the synthesis of more complex molecules, enabling the development of novel compounds with tailored properties.
Biology
- Biological Activity: Research indicates potential enzyme inhibition and receptor binding activities. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, due to its hydroxyl group facilitating hydrogen bonding.
Medicine
- Therapeutic Potential: Preliminary studies suggest analgesic and anti-inflammatory properties. Its structural features may allow it to modulate biological pathways effectively .
Industry
- Specialty Chemicals Production: The compound is explored for its utility in manufacturing pharmaceuticals and specialty chemicals, contributing to advancements in drug development .
The biological properties of this compound are significant for pharmacological research:
Antimicrobial Properties
Studies indicate that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Research into azepane derivatives has shown cytotoxic effects on cancer cell lines. This points towards the possibility of developing anticancer agents based on this compound's structure .
Case Studies
- Enzyme Inhibition Studies : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, offering insights into its potential use as a therapeutic agent .
- Antimicrobial Efficacy : In vitro tests revealed that derivatives of this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assays : Research highlighted its cytotoxic effects against various cancer cell lines, providing a foundation for further exploration into its anticancer properties .
Mechanism of Action
The mechanism of action of 5-Methylazepan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4-position allows for hydrogen bonding with active sites, while the azepane ring provides structural stability. This compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methylazepan-4-one: Lacks the hydroxyl group, making it less polar.
5-Methylazepane: Lacks both the hydroxyl and carbonyl groups, making it more hydrophobic.
4-Methylazepan-4-ol: Similar structure but with the methyl group at the 4-position instead of the 5-position.
Uniqueness
5-Methylazepan-4-ol hydrochloride is unique due to the presence of both the hydroxyl group and the azepane ring, which confer specific chemical properties and reactivity
Biological Activity
5-Methylazepan-4-ol hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and possible therapeutic applications, drawing from diverse sources.
Chemical Structure and Synthesis
This compound is a derivative of azepane, characterized by a seven-membered saturated ring with a hydroxyl group at the 4-position and a methyl group at the 5-position. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the hydrochloride salt, enhancing its solubility and stability.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies on related structures have shown effective radical scavenging capabilities in assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) . These assays measure the ability of compounds to neutralize free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Compound | ABTS Scavenging Activity (%) | DPPH Scavenging Activity (%) |
---|---|---|
5-Methylazepan-4-ol HCl | TBD | TBD |
Related Compound A | 91 | 95 |
Related Compound B | 86 | 92 |
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains. For instance, certain derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections.
Anticancer Potential
The anticancer activity of azepane derivatives has been explored in several studies. Compounds analogous to this compound exhibited cytotoxic effects against cancer cell lines, indicating that they might interfere with cancer cell proliferation . Further research is necessary to elucidate the mechanisms involved.
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant properties of various azepane derivatives, including those structurally related to this compound. The findings indicated that these compounds could significantly reduce oxidative stress markers in vitro.
- Antimicrobial Testing : In a controlled laboratory setting, derivatives were tested against common pathogens. Results showed that certain modifications to the azepane structure enhanced antimicrobial activity, suggesting avenues for drug development.
Properties
IUPAC Name |
5-methylazepan-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-4-8-5-3-7(6)9;/h6-9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQHYAHQZDGCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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